molecular formula C16H25N5O3 B5529019 5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

Cat. No. B5529019
M. Wt: 335.40 g/mol
InChI Key: FXQWOKRFZQDQII-UHFFFAOYSA-N
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Description

Introduction The chemical structure of interest involves a complex arrangement of functional groups, including a pyrimidinamine core, which is a feature commonly seen in various chemical compounds due to its potential biological and chemical properties. This compound is a derivative of diazepine and pyrimidine, which are significant in medicinal chemistry for their diverse biological activities.

Synthesis Analysis The synthesis of similar compounds typically involves the reaction of diazepine derivatives with various aldehydes or ketones. For instance, Moser, Bertolasi, and Vaughan (2005) have described a method for synthesizing complex diazepine derivatives which may share similarities with our compound's synthesis through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis The molecular structure of compounds related to our compound of interest typically displays a chair conformation of the diazepine ring, with significant conjugation within the triazene moieties, as detailed in the structural analysis by Moser et al. (2005). This conjugation impacts the electronic and physical properties of the molecule (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties Chemical reactions involving similar structures often include nucleophilic attacks and condensation reactions. For example, the synthesis pathways may involve transformations through azide intermediates or nucleophilic substitution reactions, as demonstrated in studies on related pyrimidine and diazepine derivatives. These reactions are crucial for modifying the chemical structure to achieve desired biological activities or physical properties.

Physical Properties Analysis Physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. For instance, compounds with methoxycarbonyl and diazepine groups generally show moderate to low solubility in water but may exhibit better solubility in organic solvents. The crystal structure and physical properties can be significantly influenced by the specific functional groups present in the molecule, as seen in the crystallographic analysis by Moser et al. (2005) (Moser, Bertolasi, & Vaughan, 2005).

properties

IUPAC Name

1-[4-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]-1,4-diazepan-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-12-13(10-17-16(18-12)19(2)3)15(23)21-7-5-6-20(8-9-21)14(22)11-24-4/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQWOKRFZQDQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCN(CC2)C(=O)COC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

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